1-Heptyne, 7-iodo-
Overview
Description
1-Heptyne, 7-iodo- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of an iodine atom at the seventh position of the heptyne chain makes this compound unique. Alkynes are unsaturated hydrocarbons with the general formula (C_nH_{2n-2}), and they exhibit distinct chemical properties due to the triple bond.
Preparation Methods
1-Heptyne, 7-iodo- can be synthesized through various methods. One common approach involves the reaction of 1-heptyne with iodine in the presence of a base. The procedure typically includes the following steps :
Preparation of 1-Heptyne: 1-Heptyne is prepared by reacting a hexyl halide with sodium acetylide.
Iodination: A solution of 1-heptyne in hexane is cooled to a low temperature, and a solution of iodine in diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature, followed by extraction and purification to obtain 1-Heptyne, 7-iodo-.
Chemical Reactions Analysis
1-Heptyne, 7-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in 1-Heptyne, 7-iodo- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes or alkenes.
Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Heptyne, 7-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex acetylenic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving alkynes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: 1-Heptyne, 7-iodo- is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Heptyne, 7-iodo- involves its reactivity due to the triple bond and the iodine atom. The triple bond can participate in various addition reactions, while the iodine atom can undergo substitution reactions. These reactions often involve the formation of reactive intermediates, such as carbocations or radicals, which then proceed to form the final products .
Comparison with Similar Compounds
1-Heptyne, 7-iodo- can be compared with other alkynes, such as:
1-Heptyne: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Octyne: Has a longer carbon chain, which can affect its physical properties and reactivity.
1-Butyne: Has a shorter carbon chain, resulting in different boiling and melting points.
The presence of the iodine atom in 1-Heptyne, 7-iodo- makes it unique and more versatile in various chemical reactions compared to its counterparts .
Properties
IUPAC Name |
7-iodohept-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGBKWVJDUMCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534019 | |
Record name | 7-Iodohept-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-66-6 | |
Record name | 7-Iodohept-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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